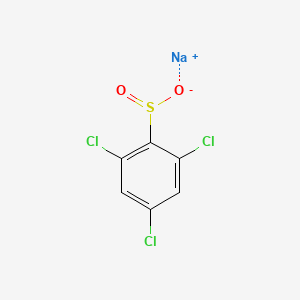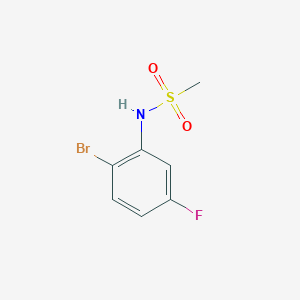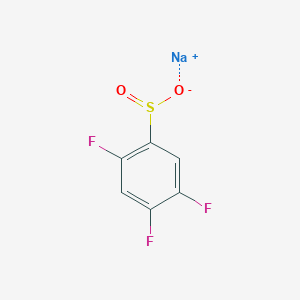
Sodium 2,4,5-trifluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4,5-trifluorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2F3NaO2S and a molecular weight of 218.13 g/mol . This compound is known for its unique properties and applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,4,5-trifluorobenzene-1-sulfinate typically involves the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,4,5-trifluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The trifluorobenzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides .
Scientific Research Applications
Sodium 2,4,5-trifluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2,4,5-trifluorobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the trifluorobenzene ring and the sulfinate group. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Similar in structure but lacks the sulfinate group.
Sodium 2,4,5-trifluorobenzoate: Similar in structure but contains a carboxylate group instead of a sulfinate group.
Uniqueness
Sodium 2,4,5-trifluorobenzene-1-sulfinate is unique due to the presence of both the trifluorobenzene ring and the sulfinate group, which confer distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C6H2F3NaO2S |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
sodium;2,4,5-trifluorobenzenesulfinate |
InChI |
InChI=1S/C6H3F3O2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
DENMNICWAPYLFK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


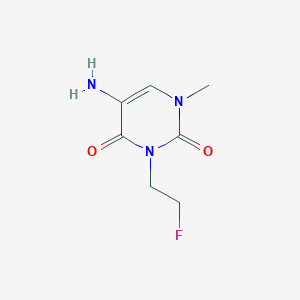
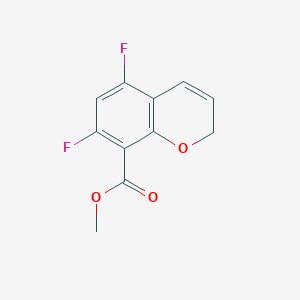
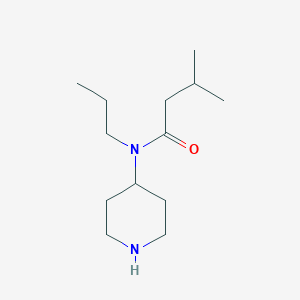
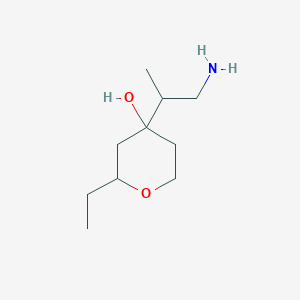
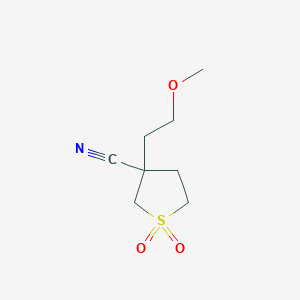
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)
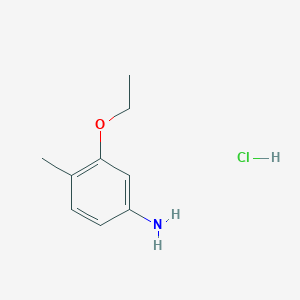
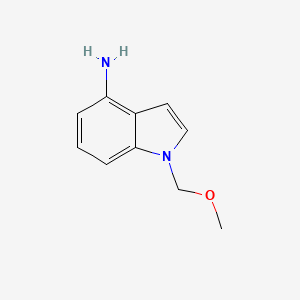
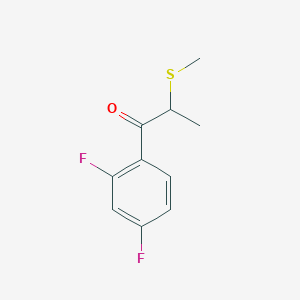
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
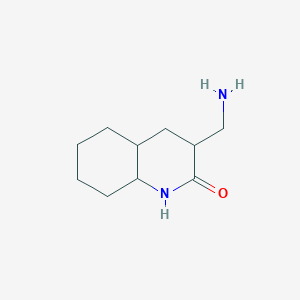
![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)
